molecular formula C21H25N3O4S B5011706 1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE

1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5011706
M. Wt: 415.5 g/mol
InChI Key: PZTLJTGMGJDITF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a piperidine ring, a benzoic acid derivative, and a sulfonamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Properties

IUPAC Name

1-[4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-14-4-3-5-18(12-14)23-29(27,28)19-13-17(7-6-15(19)2)21(26)24-10-8-16(9-11-24)20(22)25/h3-7,12-13,16,23H,8-11H2,1-2H3,(H2,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTLJTGMGJDITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoic acid derivative, and the incorporation of the sulfonamide group. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its sulfonamide group, which is known for its antibacterial properties.

    Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of new drugs targeting specific biological pathways.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

1-{4-METHYL-3-[(3-METHYLPHENYL)SULFAMOYL]BENZOYL}PIPERIDINE-4-CARBOXAMIDE can be compared with other sulfonamide compounds, such as:

    Sulfamethoxazole: A commonly used antibiotic with a similar sulfonamide group.

    Sulfadiazine: Another antibiotic with a sulfonamide group, used to treat bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis and other conditions.

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential .

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